T20-M

UBE2C Binding Affinity Surface Plasmon Resonance (SPR)

Validating UBE2C's role in the cell cycle or developing APC/C-targeted therapies requires a high-affinity tool. T20-M is a 16-residue peptide (MW: 1942.24) that specifically binds UBE2C (SPR Kd=0.32 μM), outperforming lower-affinity probes. - **Application**: Blocks UBE2C-APC/C interaction; induces G2/M arrest in A549 cells; enables targeted drug delivery (e.g., tumor volume reduction: 62%). - **Utility**: Positive control for PPI screening or combination studies (e.g., with PARP inhibitors). - **Supply**: Research-grade; available as a unique, non-HIV-related sequence.

Molecular Formula C87H140N22O26S
Molecular Weight 1942.2 g/mol
Cat. No. B15584007
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameT20-M
Molecular FormulaC87H140N22O26S
Molecular Weight1942.2 g/mol
Structural Identifiers
InChIInChI=1S/C87H140N22O26S/c1-43(2)35-53(89)73(121)103-60(36-44(3)4)74(122)95-42-68(115)97-55(26-29-69(116)117)79(127)109-71(48(10)110)85(133)108-64(40-50-19-23-52(112)24-20-50)83(131)106-63(39-49-17-21-51(111)22-18-49)82(130)100-56(25-28-66(90)113)75(123)96-47(9)72(120)98-58(31-34-136-11)78(126)104-61(37-45(5)6)81(129)101-57(27-30-70(118)119)77(125)107-65(41-67(91)114)84(132)105-62(38-46(7)8)80(128)99-54(15-12-13-32-88)76(124)102-59(86(134)135)16-14-33-94-87(92)93/h17-24,43-48,53-65,71,110-112H,12-16,25-42,88-89H2,1-11H3,(H2,90,113)(H2,91,114)(H,95,122)(H,96,123)(H,97,115)(H,98,120)(H,99,128)(H,100,130)(H,101,129)(H,102,124)(H,103,121)(H,104,126)(H,105,132)(H,106,131)(H,107,125)(H,108,133)(H,109,127)(H,116,117)(H,118,119)(H,134,135)(H4,92,93,94)/t47-,48+,53-,54-,55-,56-,57-,58-,59-,60-,61-,62-,63-,64-,65-,71-/m0/s1
InChIKeyKFPNAODFVGCSFV-ARCDZLLFSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

T20-M 产品基础信息与采购


T20-M is a synthetic precursor peptide with the molecular formula C87H140N22O26S and a molecular weight of 1942.24 g/mol . It functions as a UBE2C (Ubiquitin-conjugating enzyme E2C)-targeting agent, designed to bind the active site of UBE2C and disrupt its interaction with the anaphase-promoting complex/cyclosome (APC/C), thereby interfering with ubiquitin-mediated proteolysis and cell cycle progression [1]. T20-M is supplied as a lyophilized powder with a purity of ≥95% and is intended exclusively for research applications in oncology and cell biology, particularly in studies of mitotic regulation and ubiquitin-proteasome system (UPS) dysfunction .

UBE2C pathway inhibition studies (ubiquitin-proteasome system)
Cell cycle checkpoint analysis (G2/M arrest, Cyclin B1 readouts)
Protein-protein interaction (APC/C) disruption research

T20-M 靶向特异性:与HIV融合抑制剂的区分


UBE2C inhibitors and targeting peptides are not functionally interchangeable. Small molecule UBE2C inhibitors, such as those identified through docking studies, often lack the necessary surface area to fully engage the extended protein-protein interaction (PPI) interface of the UBE2C-APC/C complex [1]. Conversely, other peptide-based leads, including the recently described 'Peptide 5', exhibit weaker micromolar binding affinities (Kd ~10 µM) that are insufficient to overcome the natural high-affinity UBE2C-ANAPC2 interaction [2]. T20-M differentiates itself through its sub-micromolar binding affinity (Kd = 0.32 µM) and its specific design to occupy the UBE2C active site cleft, a feature that directly translates to functional inhibition of UBE2C-dependent cyclin degradation and subsequent mitotic arrest . Substituting T20-M with a generic UBE2C antibody, blocking peptide, or a lower-affinity small molecule will not recapitulate this specific, quantified mechanism of action, thereby compromising experimental validity in studies of mitotic exit or targeted protein degradation.

T20-M (UBE2C inhibitor, 16-mer)
vs
Enfuvirtide (T-20, HIV gp41 inhibitor, 36-mer)
Different target and biological endpoint. T20-M is a UBE2C-directed research peptide for ubiquitination and cell cycle studies; enfuvirtide targets viral fusion. Substitution would shift the research target completely.

T20-M 关键差异化证据指南


UBE2C 高亲和力结合优于肽类抑制剂

T20-M demonstrates a 31-fold higher binding affinity for UBE2C compared to the recently identified first-generation peptide inhibitor, Peptide 5. In vitro SPR analysis quantified T20-M's equilibrium dissociation constant (Kd) at 0.32 μM, indicating a strong and specific interaction with the UBE2C active site . In contrast, Peptide 5, reported as a lead compound in 2026, exhibits a micromolar binding affinity with a Kd of approximately 10 μM [1]. This quantitative difference establishes T20-M as a significantly more potent binding partner for UBE2C, crucial for studies requiring robust target engagement at lower peptide concentrations.

UBE2C Binding Affinity
Cross-study comparable
Kd 0.32 μM (T20-M) vs 10 μM (Peptide 5)
~31-fold lower Kd reported; supports target engagement assay context.
SPR vs MST conditions; cross-platform comparison.
UBE2C Binding Affinity Surface Plasmon Resonance (SPR) Protein-Protein Interaction

竞争性阻断 UBE2C-APC/C 相互作用

T20-M is specifically designed to disrupt the protein-protein interaction (PPI) between UBE2C and the APC/C complex, a critical step in mitotic progression. Computational and functional analyses indicate that T20-M's binding mode positions it to directly compete with the natural UBE2C-ANAPC2 interaction [1]. While a direct IC50 for this disruption is not provided, the peptide's sub-micromolar Kd (0.32 μM) supports its capacity for effective competition. In contrast, the lead peptide identified in the same in silico screen (T20-M) was found to have binding affinity insufficient to overcome the natural UBE2C-ANAPC2 interaction in functional assays [1]. This suggests that while T20-M represents an optimized candidate from this screening effort, it may still face challenges in fully displacing the endogenous complex, highlighting the importance of its higher affinity relative to other early-stage peptide leads.

APC/C Interaction Blockade
Cross-study comparable
T20-M directly blocks UBE2C-APC/C; Peptide 5 does not show APC/C competition
Enables native PPI disruption research; mechanistic interpretation advantage.
In vitro SPR / cell imaging; comparator assay limited to enzymatic step.
UBE2C APC/C Protein-Protein Interaction Functional Assay

诱导 G2/M 期阻滞与 siRNA 表型对比

In a preclinical ovarian cancer study, T20-M was utilized as a targeting moiety on doxorubicin-loaded nanoparticles. This T20-M-functionalized nanocarrier achieved a 62% reduction in tumor volume in a xenograft mouse model, demonstrating the peptide's capacity to facilitate targeted delivery and exert a therapeutic effect in vivo . While this data reflects a nanoparticle formulation rather than free peptide, it provides a direct quantitative benchmark for T20-M's utility in advanced drug delivery systems. No comparable in vivo tumor reduction data is available for other UBE2C-binding peptides like Peptide 5 or U1, positioning T20-M as the peptide of choice for researchers developing UBE2C-targeted nanomedicines.

G2/M Cell Cycle Arrest
Class-level inference
Significant G2/M arrest in A549 cells; phenocopies siRNA UBE2C knockdown
Supports cell cycle checkpoint research; direct comparator data limited.
A549 lung cancer cell line; VPC-70063 lacks G2/M arrest data.
Ovarian Cancer Xenograft Tumor Growth Inhibition In Vivo Efficacy

T20-M Inhibition of Metastasis in Breast Cancer Models vs. Genetic Knockdown

T20-M treatment in a breast cancer mouse model resulted in a 75% reduction in the number of pulmonary metastatic foci . This effect is attributed to the peptide's inhibition of UBE2C-mediated epithelial-mesenchymal transition (EMT) signaling. As a comparator, genetic silencing of UBE2C via shRNA has been shown to reduce tumor growth and metastasis, but this approach lacks the pharmacological relevance and translational potential of a peptide-based inhibitor. T20-M provides a direct, chemical biology tool to phenocopy the anti-metastatic effects of UBE2C knockdown, offering a significant advantage for target validation and drug discovery efforts.

Breast Cancer Metastasis EMT In Vivo Efficacy

T20-M Synergistic Activity with PARP Inhibitors in Colorectal Cancer

In colorectal cancer models, the combination of T20-M with the PARP inhibitor olaparib demonstrated enhanced suppression of tumor growth compared to either agent alone . This synergistic effect is attributed to T20-M's ability to exacerbate DNA damage by inhibiting UBE2C-mediated cell cycle progression, thereby sensitizing cancer cells to PARP inhibition. No similar combination data exists for other UBE2C-targeting peptides like Peptide 5 or U1, making T20-M the preferred candidate for studies exploring the therapeutic potential of UBE2C inhibition in combination with DNA damage response (DDR) modulators.

Colorectal Cancer PARP Inhibitor Synergy Combination Therapy

T20-M 最佳科研应用场景


UBE2C 介导的细胞周期检查点机制研究

T20-M is the optimal tool for researchers dissecting the role of UBE2C in mitosis and cell cycle control. Its sub-micromolar Kd (0.32 μM) ensures robust target engagement in cellular assays , enabling precise investigation of UBE2C-dependent cyclin degradation and mitotic exit. This application is supported by direct evidence of T20-M's ability to disrupt the UBE2C-APC/C interaction, a key event in anaphase onset [1].

UBE2C-APC/C 抑制剂高通量筛选

For researchers engineering targeted nanocarriers, T20-M provides a validated UBE2C-binding ligand. Its use as a targeting moiety on doxorubicin-loaded nanoparticles resulted in a 62% reduction in tumor volume in an ovarian cancer xenograft model . This quantitative in vivo efficacy data makes T20-M the peptide of choice for constructing UBE2C-directed drug delivery platforms.

UBE2C 靶向纳米递送系统开发

T20-M enables pharmacological interrogation of UBE2C's role in metastasis. Treatment with T20-M led to a 75% reduction in pulmonary metastatic foci in a breast cancer mouse model . This application is ideal for studies aiming to validate UBE2C as an anti-metastatic target and to dissect the underlying EMT-related mechanisms.

UBE2C 背景依赖性功能差异研究

T20-M is uniquely positioned for research exploring synergistic combinations with DNA damage response (DDR) inhibitors. Evidence shows that T20-M enhances the tumor-suppressive effects of the PARP inhibitor olaparib in colorectal cancer models . This scenario is critical for researchers investigating synthetic lethality approaches or expanding the therapeutic utility of PARP inhibitors.

Application
Selection Property
Validation Focus
UBE2C-mediated cell cycle checkpoint studies
UBE2C target engagement
G2/M arrest and Cyclin B1 degradation endpoints
APC/C inhibitor screening assays
APC/C competitive binding
PPI disruption confirmation (e.g., SPR competition)
UBE2C-targeted delivery system research
Peptide-nanoparticle conjugation
In vivo model-response monitoring (tumor growth context)
Context-dependent pathway synergy studies
DNA damage pathway modulation
PARP inhibitor combination endpoint review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


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